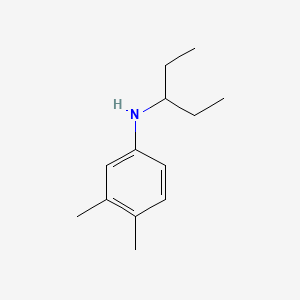

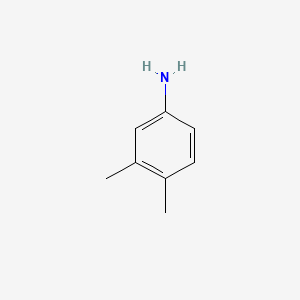

N-(1-ethylpropyl)-3,4-dimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-N-pentan-3-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-5-12(6-2)14-13-8-7-10(3)11(4)9-13/h7-9,12,14H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTRFGNOTDLOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4028040 | |

| Record name | N-(1-Ethylpropyl)-3,4-xylidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4028040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

56038-89-2 | |

| Record name | N-(1-Ethylpropyl)-3,4-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56038-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Ethylpropyl)-3,4-dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056038892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(1-Ethylpropyl)-3,4-xylidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4028040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(1-ETHYLPROPYL)-3,4-DIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2PBQ2GDBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(1-ethylpropyl)-3,4-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-ethylpropyl)-3,4-dimethylaniline, a substituted aromatic amine, is a key chemical intermediate primarily utilized in the synthesis of agrochemicals, most notably the dinitroaniline herbicide pendimethalin.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and analytical methodologies. By synthesizing available data with established principles of organic chemistry, this document aims to serve as a vital resource for professionals in chemical research and development.

Introduction

This compound (CAS No. 56038-89-2) is a derivative of aniline characterized by a 1-ethylpropyl group attached to the nitrogen atom and two methyl groups at the 3 and 4 positions of the benzene ring.[3][4] This specific substitution pattern imparts distinct steric and electronic properties that govern its reactivity and utility as a precursor in multi-step organic syntheses.[2][5] While its primary application lies in the agrochemical industry, its structural motifs are of interest in the broader fields of fine chemical and pharmaceutical intermediate synthesis.[2] Understanding the fundamental chemical properties of this molecule is paramount for optimizing reaction conditions, ensuring safety, and developing robust analytical methods.

Physicochemical Properties

This compound is typically a colorless to pale yellow or brown liquid oil at room temperature.[3][6] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₁N | [3][7] |

| Molecular Weight | 191.31 g/mol | [4] |

| IUPAC Name | 3,4-dimethyl-N-(pentan-3-yl)aniline | [3] |

| CAS Number | 56038-89-2 | [3] |

| Appearance | Colorless to pale yellow/brown liquid/oil | [3][6] |

| Boiling Point | ~282 - 290.2 °C (Predicted) | [6] |

| Density | ~0.920 g/cm³ (Predicted) | [6] |

| Flash Point | 129 °C | [6] |

| Solubility | Limited solubility in water; good solubility in organic solvents such as chloroform and methanol. | [6] |

| Stability | Stable under standard conditions, but sensitive to oxidation and may turn brown on exposure to air and light. | [5][8] |

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not extensively available in peer-reviewed literature. The following represents predicted data and typical spectral characteristics for similar N-alkylanilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton, and the protons of the ethyl and methyl groups. The aromatic protons would likely appear as a set of multiplets or distinct singlets in the range of δ 6.5-7.5 ppm. The N-H proton would be a broad singlet, its chemical shift being dependent on solvent and concentration. The methine proton of the 1-ethylpropyl group would be a multiplet, and the methylene and methyl protons of this group would also show characteristic multiplets and triplets, respectively. The two methyl groups on the aromatic ring would each appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with those attached to the nitrogen and methyl groups being deshielded. The carbons of the 1-ethylpropyl group would also have characteristic chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine N-H bond.

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹ due to the C-H stretching of the aromatic ring.

-

C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹ corresponding to the C-H stretching of the alkyl groups.

-

C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region due to the carbon-carbon double bond stretching in the benzene ring.

-

C-N Stretch: A peak in the 1250-1350 cm⁻¹ range corresponding to the C-N stretching vibration.

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 191. The fragmentation pattern would be expected to involve the loss of alkyl groups from the 1-ethylpropyl substituent and potentially cleavage of the C-N bond.

Synthesis and Reactivity

Synthesis

The most common industrial synthesis of this compound is through the reductive amination of 3,4-dimethylaniline with 3-pentanone. A one-pot synthesis from 3,4-dimethyl nitrobenzene has also been patented, which involves the simultaneous reduction of the nitro group and reductive amination.[9][10]

Experimental Protocol: Reductive Amination Synthesis

This protocol is a representative procedure based on established methods for reductive amination.

-

Reaction Setup: To a stirred solution of 3,4-dimethylaniline (1.0 eq) and 3-pentanone (1.2 eq) in a suitable solvent such as methanol or dichloromethane, add a catalytic amount of a dehydrating agent or a Lewis acid (e.g., acetic acid).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Reductive amination workflow for synthesis.

Reactivity

The chemical reactivity of this compound is dictated by the presence of the secondary amine and the activated aromatic ring.

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions.[1][11] The two methyl groups also contribute to the activation of the ring. This high reactivity is exploited in the synthesis of pendimethalin, where the aniline is dinitrated at the 2 and 6 positions.[1] Due to the high activation, reactions like bromination can proceed rapidly, even without a catalyst.[11]

Caption: General mechanism of electrophilic substitution.

-

Amine Reactions: The secondary amine can act as a nucleophile and react with various electrophiles. For instance, it can be acylated with acid chlorides or anhydrides to form amides, or further alkylated under appropriate conditions.[2]

Analytical Methods

The analysis of this compound and its related compounds can be achieved through various chromatographic techniques.

Exemplary HPLC Method for Analysis

This method is based on established procedures for the analysis of aromatic amines.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detector: UV detector at a wavelength of approximately 240-254 nm.

-

Injection Volume: 10-20 µL.

-

Flow Rate: 1.0 mL/min.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification and quantification of this compound, often with a non-polar capillary column.

Applications in Agrochemical and Pharmaceutical Development

The primary and well-documented application of this compound is as a direct precursor to the herbicide pendimethalin.[1] The dinitration of this aniline derivative is a critical step in the manufacturing process of this widely used agrochemical.

While there are no specific reports of this compound itself being a pharmacologically active agent, the substituted aniline scaffold is prevalent in many pharmaceutical compounds. Its potential as a building block in drug discovery remains an area for exploration. The metabolic fate of the closely related pendimethalin involves oxidation of the alkyl groups and reduction of the nitro groups, providing insights into how such a molecule might be processed in biological systems.[12]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[12]

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the agrochemical sector. Its chemical properties are defined by the interplay of its N-alkyl and dimethyl-substituted aniline structure. This guide has provided a detailed overview of its physicochemical characteristics, synthesis, reactivity, and analytical considerations. Further research into the potential applications of this molecule beyond its current use as a herbicide precursor could unveil new opportunities in fine chemical and pharmaceutical synthesis.

References

- 1. byjus.com [byjus.com]

- 2. This compound: A Key Organic Compound [jindunchemical.com]

- 3. This compound | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 56038-89-2 [chemicalbook.com]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. chembk.com [chembk.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]

- 10. CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine - Google Patents [patents.google.com]

- 11. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 12. aksci.com [aksci.com]

A Comprehensive Technical Guide to N-(1-ethylpropyl)-3,4-dimethylaniline (CAS No. 56038-89-2): A Cornerstone Intermediate in Modern Agrochemicals

This technical guide provides an in-depth exploration of N-(1-ethylpropyl)-3,4-dimethylaniline, a key chemical intermediate pivotal to the synthesis of high-efficacy agrochemicals. Targeted at researchers, scientists, and professionals in drug development and fine chemical synthesis, this document elucidates the compound's chemical identity, synthesis methodologies, analytical characterization, and its critical role in the production of dinitroaniline herbicides, most notably pendimethalin.

Introduction: Strategic Importance in Agrochemical Synthesis

This compound, also known as N-(1-ethylpropyl)-3,4-xylidine, is a substituted aromatic amine that has carved a niche as an essential building block in the agrochemical industry.[1] Its molecular architecture, featuring a strategically substituted aniline ring, provides a unique combination of steric and electronic properties.[1] This configuration is instrumental in directing subsequent chemical transformations with high precision, particularly in nitration reactions, to yield complex active ingredients.[2] While it may find applications in the synthesis of dyes, pigments, and potentially pharmaceutical intermediates, its primary and most significant use is in the manufacture of selective herbicides.[3][4]

The compound's structure allows for the controlled synthesis of complex molecules, offering predictable reactivity and compatibility with large-scale production processes with minimal byproduct formation.[1] It is not used directly as a pesticide but serves as a crucial precursor, the quality of which directly impacts the efficacy and purity of the final herbicidal product.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental for its handling, synthesis optimization, and analytical characterization.

Chemical Identity and Properties

The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 56038-89-2 | |

| Molecular Formula | C₁₃H₂₁N | [6] |

| Molecular Weight | 191.31 g/mol | |

| IUPAC Name | 3,4-dimethyl-N-pentan-3-ylaniline | [7] |

| Synonyms | N-(1-ethylpropyl)-3,4-xylidine, Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl- | [7] |

| Appearance | Colorless to pale yellow or brown liquid/oil | [1] |

| Boiling Point | ~282-290.2 °C (Predicted) | [1] |

| Density | ~0.920 g/cm³ (Predicted) | |

| Solubility | Limited solubility in water; soluble in organic solvents like chloroform and methanol. | [1] |

| Stability | Stable under standard conditions but sensitive to oxidation; may darken in air. | [1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the disubstituted ring, singlets for the two methyl groups, and signals for the N-ethylpropyl group (a methine proton and overlapping signals for the four methylene and two methyl protons).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons (four substituted and two unsubstituted), the two aromatic methyl carbons, and the carbons of the ethylpropyl group.[10]

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 191, with fragmentation patterns corresponding to the loss of alkyl groups from the nitrogen atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the secondary amine, C-H stretching for aromatic and aliphatic groups, and C=C stretching bands for the aromatic ring.

Synthesis Methodologies: Pathways to a Key Intermediate

The synthesis of this compound is a critical step in the production of pendimethalin. Several synthetic routes have been developed, primarily focusing on efficiency, yield, and industrial scalability. The two most prominent methods are reductive amination and palladium-catalyzed cross-coupling.

Reductive Amination of Nitroaromatics

A highly efficient, one-step method involves the reductive amination of 3,4-dimethylnitrobenzene with 3-pentanone (diethyl ketone) in the presence of hydrogen gas and a catalyst.[5] This approach is advantageous as it combines the reduction of the nitro group to an amine and the subsequent reductive amination with the ketone into a single process, leading to high yields.[11]

Reaction Scheme:

A patented method describes reacting 3,4-dimethylnitrobenzene with 3-pentanone under hydrogen pressure (0.1-0.5 MPa) at a relatively low temperature (40-55 °C) using a platinum-on-carbon (Pt/C) catalyst and a phosphoric acid-sodium dihydrogen phosphate buffer solution as a promoter.[5] This process is reported to achieve a product yield of up to 99.8%.[5]

Illustrative Experimental Protocol: One-Pot Reductive Amination [5][11]

-

Vessel Preparation: Charge a high-pressure autoclave with 3,4-dimethylnitrobenzene (1.0 mol), 3-pentanone (1.2 mol), and a Pt/C (5%) catalyst.

-

Reaction Setup: Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.

-

Hydrogenation: Pressurize the vessel with hydrogen to 1.3 MPa and heat to 120 °C with continuous stirring.

-

Reaction Monitoring: Maintain the reaction for approximately 3.5 hours or until hydrogen uptake ceases.

-

Work-up: Cool the reactor, vent the excess pressure, and filter the reaction mixture to remove the catalyst. The filtrate is allowed to stand, and the layers are separated.

-

Purification: The organic layer is subjected to distillation to remove excess 3-pentanone, followed by vacuum distillation to collect the this compound fraction (boiling at 138-140 °C at ~13 kPa), yielding a product with a purity of ≥98%.[11]

Buchwald-Hartwig Amination

A more modern and versatile approach involves the palladium-catalyzed Buchwald-Hartwig amination.[12] This cross-coupling reaction forms the C-N bond by reacting an aryl halide (or triflate) with an amine.[12] This method offers excellent functional group tolerance and is widely used in pharmaceutical and fine chemical synthesis.[12][13] For the synthesis of this compound, this would involve coupling 4-bromo-o-xylene or a related aryl halide with 3-aminopentane.

Reaction Scheme:

The reaction typically employs a palladium catalyst, a bulky electron-rich phosphine ligand (such as XPhos), and a base (like sodium tert-butoxide or potassium phosphate) in an appropriate solvent.[13][14]

Workflow for Buchwald-Hartwig Amination

References

- 1. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound: A Key Organic Compound [jindunchemical.com]

- 5. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aniline(62-53-3) 1H NMR spectrum [chemicalbook.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine - Google Patents [patents.google.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]

- 14. youtube.com [youtube.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to N-(1-ethylpropyl)-3,4-dimethylaniline

This technical guide provides an in-depth analysis of the spectroscopic characteristics of N-(1-ethylpropyl)-3,4-dimethylaniline (CAS: 56038-89-2), a key intermediate in the chemical industry. Primarily utilized in the synthesis of agrochemicals, particularly dinitroaniline herbicides like pendimethalin, unambiguous structural confirmation and purity assessment are critical for ensuring the efficacy and safety of the final products.[1][2][3] This document is designed for researchers, analytical scientists, and process chemists, offering a detailed exploration of the mass spectrometry, nuclear magnetic resonance, infrared, and UV-visible spectroscopic data expected for this compound. The narrative emphasizes the causal logic behind experimental design and data interpretation, reflecting a field-proven approach to molecular characterization.

Molecular Profile and Structural Attributes

This compound, also known as 3,4-dimethyl-N-pentan-3-ylaniline, is a substituted aromatic amine with the molecular formula C₁₃H₂₁N.[4][5] Its structure comprises a 3,4-dimethylaniline core N-substituted with a 1-ethylpropyl (pentan-3-yl) group. This specific combination of a sterically hindered amine and a substituted aromatic ring dictates its chemical reactivity and its unique spectroscopic signature.

Key Molecular Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₁N | [6] |

| Molecular Weight | 191.31 g/mol | [6] |

| CAS Number | 56038-89-2 | [5] |

| Appearance | Colorless to pale yellow liquid |[2] |

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

2.1. Theoretical Principles

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information about a compound.[7] In electron ionization (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while the fragmentation pattern provides a "fingerprint" that helps elucidate the molecule's structure.

2.2. Experimental Protocol: Electron Ionization MS

A robust protocol for acquiring EI-MS data is crucial for ensuring reproducibility.

-

Sample Preparation: Dilute a small aliquot of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 100 pg/µL to 1 ng/µL.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard, such as perfluorotributylamine (PFTBA), to ensure high mass accuracy across the desired m/z range (e.g., 50-500 amu).

-

Injection: Introduce the sample into the instrument via a direct insertion probe or through a gas chromatography (GC) inlet for separation from any potential impurities. For GC-MS, a non-polar column like a DB-5ms is appropriate.[8]

-

Ionization: Utilize a standard electron ionization energy of 70 eV. This energy level is high enough to cause reproducible fragmentation but minimizes excessive fragmentation that could obscure the molecular ion.

-

Mass Analysis: Scan the quadrupole or time-of-flight (TOF) analyzer across the calibrated mass range to detect the generated ions.

2.3. Predicted Mass Spectrum and Fragmentation Analysis

The EI-MS of this compound is predicted to show a clear molecular ion peak and characteristic fragment ions resulting from cleavages adjacent to the nitrogen atom and within the alkyl substituent.

Table 1: Predicted Key Ions in the Mass Spectrum

| m/z | Ion | Proposed Structure / Origin |

|---|---|---|

| 191 | [M]⁺˙ | Molecular Ion |

| 162 | [M - C₂H₅]⁺ | Loss of an ethyl radical via α-cleavage |

| 148 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 120 | [C₈H₁₀N]⁺ | Benzylic cleavage, loss of C₅H₁₁ |

| 106 | [C₇H₈N]⁺ | Further fragmentation of the aromatic portion |

The base peak is anticipated to be at m/z 162, resulting from the favorable α-cleavage next to the nitrogen atom, which leads to the loss of an ethyl radical and the formation of a stable, resonance-stabilized cation. This is a classic fragmentation pathway for N-alkylated anilines.[9]

Caption: Predicted major fragmentation pathways in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. Theoretical Principles

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic compounds in solution.[10] It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

3.2. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules.[11]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution, which is essential for unambiguously assigning protons in complex molecules.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio and an appropriate relaxation delay.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe each unique carbon as a single sharp peak. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

3.3. Predicted NMR Spectral Data

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is predicted to be complex but highly informative. The aromatic region will show signals characteristic of a 1,2,4-trisubstituted benzene ring, while the aliphatic region will display signals for the two methyl groups on the ring and the N-alkyl substituent.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Aromatic H | 6.5 - 7.0 | m | 3H | Protons on the substituted aniline ring. |

| N-H | ~3.5 | br s | 1H | Broad signal due to quadrupole broadening and potential exchange. |

| N-CH | ~3.2 | p | 1H | Methine proton on the pentyl group, coupled to adjacent CH₂ groups. |

| Ar-CH₃ | ~2.2 | s | 6H | Two magnetically equivalent methyl groups on the aromatic ring. |

| N-CH-CH₂ | ~1.6 | m | 4H | Two equivalent methylene groups on the pentyl substituent. |

| -CH₂-CH₃ | ~0.9 | t | 6H | Two equivalent terminal methyl groups on the pentyl substituent. |

¹³C NMR (100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| Aromatic C-N | 145-150 | Quaternary carbon attached to the electron-donating nitrogen.[12] |

| Aromatic C-C | 125-138 | Quaternary carbons bearing methyl groups. |

| Aromatic C-H | 110-130 | Aromatic methine carbons. |

| N-C H | 55-60 | Aliphatic carbon directly attached to nitrogen. |

| N-CH-C H₂ | 25-30 | Methylene carbons of the pentyl group. |

| Ar-C H₃ | 18-22 | Methyl carbons attached to the aromatic ring.[13] |

| -CH₂-C H₃ | 10-15 | Terminal methyl carbons of the pentyl group. |

Infrared (IR) Spectroscopy

4.1. Theoretical Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending).[14] It is an excellent technique for identifying the presence of specific functional groups, as each group has a characteristic absorption frequency range.

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Background: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric and instrument-related absorptions.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

4.3. Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the N-H bond, C-H bonds (both aromatic and aliphatic), and vibrations of the benzene ring.

Table 4: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350-3450 | N-H Stretch | Secondary Amine |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2970 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1600-1620 | C=C Stretch | Aromatic Ring |

| 1500-1520 | C=C Stretch | Aromatic Ring |

| 1250-1350 | C-N Stretch | Aryl Amine |

| ~800-880 | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Ring |

The presence of a distinct peak around 3400 cm⁻¹ is a key diagnostic for the secondary amine (N-H) group.[15] The strong aliphatic C-H stretching bands below 3000 cm⁻¹ will confirm the presence of the extensive alkyl substitution.

UV-Visible Spectroscopy

5.1. Theoretical Principles

UV-Visible spectroscopy measures the absorption of UV or visible light, which promotes electrons from a lower energy ground state to a higher energy excited state.[16] For aromatic compounds like this compound, the key absorptions arise from π → π* transitions within the benzene ring chromophore. The position and intensity of these absorptions are sensitive to the substituents on the ring.

5.2. Experimental Protocol

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol, methanol, or cyclohexane.

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. A concentration in the micromolar range is typically required.

-

Data Acquisition: Record the absorption spectrum from approximately 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer, with a matched cuvette containing the pure solvent in the reference beam.

5.3. Predicted UV-Vis Absorption

Substituted anilines typically exhibit two main absorption bands. For this compound, the electron-donating nature of both the amino group and the two methyl groups will cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.

-

Primary Band (π → π):* A strong absorption is predicted around 250-260 nm . This corresponds to the primary π → π* transition of the substituted benzene ring.[16]

-

Secondary Band: A longer wavelength, less intense absorption is predicted around 290-310 nm . This band is also characteristic of the aniline chromophore.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of modern spectroscopic techniques. Mass spectrometry confirms the molecular weight of 191 amu and reveals a characteristic fragmentation pattern dominated by α-cleavage. ¹H and ¹³C NMR spectroscopy provide a complete map of the carbon-hydrogen framework, confirming the specific substitution pattern of the aromatic ring and the structure of the N-alkyl group. Finally, IR and UV-Vis spectroscopy corroborate the presence of key functional groups, namely the secondary aromatic amine and the substituted benzene ring. Together, these methods provide a robust analytical package for the unambiguous identification and quality control of this vital chemical intermediate.

References

- 1. This compound: A Key Organic Compound [jindunchemical.com]

- 2. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]

- 3. CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine - Google Patents [patents.google.com]

- 4. This compound | 56038-89-2 [chemicalbook.com]

- 5. This compound | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. sydney.edu.au [sydney.edu.au]

- 8. chem-agilent.com [chem-agilent.com]

- 9. N,N-Dimethylaniline(121-69-7) MS spectrum [chemicalbook.com]

- 10. wiley.com [wiley.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. 3,4-Dimethylaniline(95-64-7) 13C NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. 3,4-Dimethylaniline(95-64-7) IR Spectrum [m.chemicalbook.com]

- 16. PhotochemCAD | N,N-Dimethyl-aniline [photochemcad.com]

An In-Depth Technical Guide to the Molecular Structure of N-(1-ethylpropyl)-3,4-dimethylaniline

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of N-(1-ethylpropyl)-3,4-dimethylaniline (CAS No. 56038-89-2), a key intermediate in the synthesis of agrochemicals and other fine chemicals.[1] The document elucidates the compound's structural features, physicochemical properties, and synthesis pathways. It further details the analytical methodologies essential for structural confirmation and quality control, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

Introduction: Context and Significance

This compound, also known as N-(pentan-3-yl)-3,4-dimethylaniline or N-(1-Ethylpropyl)-3,4-xylidine, is a substituted aromatic amine with the molecular formula C13H21N.[1][2][3] Its structure is characterized by a 3,4-dimethylaniline core N-substituted with a bulky, branched 1-ethylpropyl (pentan-3-yl) group.[1] This specific configuration imparts distinct steric and electronic properties that are pivotal in its primary application as a precursor for certain classes of herbicides, particularly those in the aryloxyphenoxypropionate (AOPP) family.[1] The precise molecular architecture allows for controlled reactivity in subsequent synthetic steps, such as dinitration, acylation, and diazotization, ensuring the high specificity and efficacy of the final active compounds.[1][2] Beyond agrochemicals, its structural motifs are relevant to the synthesis of dyes, pharmaceutical intermediates, and other specialty materials where substituted anilines are required.[1][4]

The aniline scaffold is a prevalent building block in medicinal chemistry; however, it can be susceptible to metabolic instability and potential toxicity.[5][6] The N-alkylation and ring substitution in this compound represent strategies to modulate these properties, making a thorough understanding of its structure crucial for predicting reactivity, metabolic fate, and potential biological interactions.

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is foundational to its function as a chemical intermediate. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3,4-dimethyl-N-(pentan-3-yl)aniline | PubChem[7] |

| CAS Number | 56038-89-2 | ChemicalBook, ChemBK[2][3] |

| Molecular Formula | C13H21N | PubChem[7] |

| Molecular Weight | 191.31 g/mol | PubChem[7] |

| Appearance | Colorless to pale yellow liquid/oil | ChemBK, JIN DUN[1][3] |

| Boiling Point | ~282-290.2 °C (Predicted) | ChemBK, JIN DUN[1][3] |

| Density | ~0.920 g/cm³ (Predicted) | ChemBK[3] |

| Solubility | Limited in water; soluble in organic solvents like chloroform and methanol. | ChemBK, JIN DUN[1][3] |

The structure features a secondary amine, making it a weakly basic compound. The two methyl groups on the aniline ring are electron-donating, which, combined with the nitrogen's lone pair, activates the aromatic ring towards electrophilic substitution.[4] The bulky 1-ethylpropyl group provides significant steric hindrance around the nitrogen atom, influencing its nucleophilicity and the regioselectivity of reactions on the aromatic ring.

Synthesis Pathways and Mechanistic Considerations

The synthesis of this compound is critical for its industrial application. Several routes have been developed, with the choice of pathway often dictated by factors such as raw material availability, cost, yield, and purity requirements.

Pathway A: Reductive Amination

A highly efficient and common method is the direct reductive amination of 3,4-dimethylaniline with 3-pentanone. This "borrowing hydrogen" methodology is an atom-economical approach for N-alkylation.[8]

Workflow Diagram: Reductive Amination

Caption: Reductive amination workflow for synthesis.

Protocol: Catalytic Reductive Amination

A patented method describes the reaction of 3,4-dimethyl nitrobenzene, pure hydrogen, and 3-pentanone under the joint action of a Platinum-on-Carbon (Pt/C) catalyst and a phosphoric acid-sodium dihydrogen phosphate buffer.[9] This innovative one-pot process combines the reduction of the nitro group to an amine and the subsequent reductive amination with the ketone.

-

Reactor Charging: A high-pressure autoclave is charged with 3,4-dimethyl nitrobenzene, 3-pentanone, a Pt/C catalyst (e.g., 5%), and an acidic buffer solution.[9][10]

-

Inerting: The reactor is purged with nitrogen to remove air, followed by purging with hydrogen.[10]

-

Reaction Conditions: The mixture is pressurized with hydrogen (0.1-1.3 MPa) and heated to a temperature between 40-120 °C.[9][10]

-

Causality: The Pt/C catalyst is highly effective for both hydrogenation of the nitro group and the reduction of the intermediate imine formed between the aniline and 3-pentanone. The acidic buffer facilitates imine formation. The relatively low temperature and pressure conditions are advantageous for safety and energy efficiency, leading to high product yields (up to 99.8%).[9]

-

Work-up: After the reaction, the catalyst is removed by filtration. The resulting product is purified, typically by distillation under reduced pressure, to yield the final oily product.[2][10]

Pathway B: Buchwald-Hartwig Amination

Another synthetic route involves a palladium-catalyzed cross-coupling reaction, a variant of the Buchwald-Hartwig amination.

Protocol: Palladium-Catalyzed Amination

-

Reactor Charging: A reaction vessel is charged with 3,4-dimethyliodobenzene, a palladium catalyst such as bis(triphenylphosphine)dichloropalladium(II), a strong base like potassium tert-butoxide, and a high-boiling solvent like xylene.[2]

-

Reactant Addition: 3-Aminopentane (the 1-ethylpropyl amine) is added to the mixture.[2]

-

Reaction Conditions: The mixture is heated (e.g., to 90 °C) for several hours.[2]

-

Causality: The palladium catalyst facilitates the C-N bond formation between the aryl halide and the amine. The strong base is required to deprotonate the amine and regenerate the active catalyst. While effective, this method often involves more expensive reagents (palladium catalyst, aryl halide) compared to reductive amination.

-

Work-up: The reaction mixture is cooled, filtered, and subjected to a series of aqueous washes (e.g., with citric acid, sodium carbonate, and brine) to remove salts and impurities. The organic phase is dried and the solvent is removed under reduced pressure to yield the product.[2]

Structural Elucidation and Analytical Validation

Confirming the molecular structure and assessing the purity of this compound is paramount. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups. As a secondary aromatic amine, the spectrum of this compound is expected to exhibit characteristic absorption bands.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Mode | Rationale and Interpretation | Source(s) |

| ~3400 | N-H Stretch | A single, sharp peak characteristic of a secondary amine. Primary amines show two peaks, and tertiary amines show none. This peak distinguishes it from starting materials like 3,4-dimethylaniline (primary). | Spectroscopy Online[11] |

| ~2960-2850 | C-H Stretch (Aliphatic) | Strong absorptions from the methyl and ethyl groups of the pentan-3-yl and aryl substituents. | |

| ~1600 & ~1500 | C=C Stretch (Aromatic) | Two or more bands indicating the presence of the benzene ring. | Can. J. Chem.[12] |

| ~1335-1250 | C-N Stretch (Aromatic) | A strong band in this region is characteristic of aromatic amines. | UCLA[13] |

| ~910-665 | N-H Wag | A broad, strong band confirming the presence of a secondary amine N-H bond. | UCLA[13] |

Expertise Insight: The absence of a second N-H stretching peak around 3300 cm⁻¹ is a critical data point that validates the successful N-alkylation and the absence of residual primary amine starting material.[11][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted Chemical Shifts in CDCl₃):

-

Aromatic Protons (3H): Expected in the range of δ 6.5-7.2 ppm . Three distinct signals: a singlet for the proton between the amino and methyl groups, and two doublets for the other two ring protons.

-

N-H Proton (1H): A broad singlet, typically around δ 3.5-4.5 ppm . Its position is variable and depends on concentration and solvent.

-

CH-N Proton (1H): A multiplet (quintet) around δ 3.1-3.6 ppm , coupled to the four methylene protons of the ethyl groups.

-

Aromatic Methyl Protons (6H): Two sharp singlets around δ 2.1-2.3 ppm .

-

CH₂ Protons (4H): A multiplet (quartet of doublets or more complex) around δ 1.5-1.8 ppm .

-

CH₃ Protons (6H): A triplet around δ 0.9-1.1 ppm .

¹³C NMR Spectroscopy (Predicted Chemical Shifts in CDCl₃):

-

Aromatic Carbons (6C): Six signals expected between δ 110-150 ppm . The carbon attached to the nitrogen (C-N) will be the most downfield (~δ 145-148 ppm). The carbons bearing methyl groups will also be downfield, while the others will be more upfield.

-

CH-N Carbon (1C): Expected around δ 50-60 ppm .

-

CH₂ Carbons (2C): Expected around δ 25-35 ppm .

-

Aromatic CH₃ Carbons (2C): Expected around δ 18-22 ppm .

-

Aliphatic CH₃ Carbons (2C): Expected around δ 10-15 ppm .

Validation Logic: The integration of the proton signals must correspond to the number of protons in each environment (e.g., 6H for the aliphatic methyls, 4H for the methylenes). 2D NMR techniques like COSY and HSQC would be used to definitively assign proton-proton and proton-carbon correlations, respectively, providing an unambiguous structural proof.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns that support the proposed structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A strong peak at m/z = 191 , corresponding to the molecular weight of C13H21N.[2]

-

Key Fragmentation Peaks:

-

m/z = 162: Loss of an ethyl group (•C₂H₅, 29 Da). This is a common fragmentation for the 1-ethylpropyl group.

-

m/z = 134: Loss of the pentan-3-yl group (•C₅H₁₁, 57 Da), leaving the 3,4-dimethylaniline radical cation.

-

m/z = 120: A peak corresponding to the [M - C₅H₁₁ + H]⁺ fragment, which is characteristic of N-alkylated anilines.

-

Workflow Diagram: Analytical Validation

Caption: Multi-technique workflow for structural validation.

Conclusion

The molecular structure of this compound is precisely defined by its N-alkylated, di-methyl substituted aniline core. This structure is integral to its role as a versatile chemical intermediate, particularly in the agrochemical industry. Efficient synthesis is achievable through scalable methods like catalytic reductive amination, which offers high yields and favorable process conditions. The structural integrity and purity of the synthesized compound can be rigorously validated through a synergistic application of IR, NMR, and Mass Spectrometry. This guide provides the foundational knowledge and analytical framework necessary for professionals engaged in the synthesis, quality control, and application of this important chemical compound.

References

- 1. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]

- 2. This compound | 56038-89-2 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound: A Key Organic Compound [jindunchemical.com]

- 5. news.umich.edu [news.umich.edu]

- 6. cresset-group.com [cresset-group.com]

- 7. This compound | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]

- 10. CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine - Google Patents [patents.google.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Physical Properties of N-(1-ethylpropyl)-3,4-dimethylaniline

This technical guide provides a comprehensive examination of the physical properties of N-(1-ethylpropyl)-3,4-dimethylaniline, a key intermediate in the synthesis of various agrochemicals and fine chemicals.[1][2] Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical predictions with established analytical methodologies to offer a robust profile of the compound. While experimental data for this specific molecule is not extensively published, this guide leverages data from analogous structures and foundational chemical principles to provide reliable estimations and detailed protocols for empirical verification.

Introduction and Molecular Overview

This compound, also known as N-(pentan-3-yl)-3,4-dimethylaniline or N-(1-ethylpropyl)-3,4-xylidine, is a tertiary aromatic amine. Its structure, featuring a 3,4-dimethylaniline core N-substituted with a bulky 1-ethylpropyl group, dictates its reactivity and physical characteristics.[1] This substitution pattern is crucial for its role in organic synthesis, particularly in directing further reactions on the aromatic ring and influencing the properties of the final products, such as herbicides.[1]

Molecular Identifiers:

-

IUPAC Name: 3,4-dimethyl-N-(pentan-3-yl)aniline[3]

Core Physical and Chemical Properties

The physical state and thermodynamic properties of a compound are fundamental to its handling, purification, and reaction scalability. The data presented below are a combination of predicted values from computational models and typical characteristics observed for similar N-alkylanilines.

| Property | Value / Description | Source(s) |

| Appearance | Colorless to pale yellow liquid/oil | [1][4][5] |

| Boiling Point | ~282 - 290.2 °C (Predicted) | [1][4][5] |

| Density | ~0.920 g/cm³ (Predicted at 25°C) | [4][5] |

| Solubility | Limited in water; Soluble in organic solvents such as chloroform and methanol. | [1][4][5] |

| Vapor Pressure | ~0.0021 mmHg at 25°C (Predicted) | [5] |

| Flash Point | ~129 °C (Predicted) | [5] |

| Stability | Stable under standard conditions, but may be sensitive to oxidation. | [1] |

Experimental Determination of Physical Properties

To ensure scientific rigor, predicted properties must be verifiable through empirical methods. The following section details standardized protocols for determining the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] This property is a critical indicator of purity; a narrow boiling range suggests a pure compound. The Thiele tube method is a microscale technique ideal for determining the boiling point with a small sample volume.[10] It ensures uniform heating of the sample and thermometer via convection currents in the heating oil.[9]

Experimental Protocol:

-

Sample Preparation: Fill a small test tube (e.g., a Durham tube) to about half-full with this compound (approx. 0.5 mL).[10]

-

Capillary Tube Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.[10]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[10]

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a Bunsen burner.[10][11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.[10]

-

Measurement: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9][10] Record the atmospheric pressure.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. agilent.com [agilent.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cdn.juniata.edu [cdn.juniata.edu]

An In-Depth Technical Guide to the Solubility of N-(1-ethylpropyl)-3,4-dimethylaniline in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of N-(1-ethylpropyl)-3,4-dimethylaniline, a key intermediate in the agrochemical and fine chemical industries.[1][2] While specific quantitative solubility data is sparse in publicly available literature, this document consolidates known physicochemical properties and presents a robust theoretical framework to predict solubility behavior in various organic solvent classes. Furthermore, a detailed, field-tested experimental protocol for determining solubility is provided to empower researchers and drug development professionals to generate precise data tailored to their specific applications. This guide is designed to be a critical resource for process development, formulation science, and safety management involving this compound.

Introduction and Industrial Significance

This compound is a substituted aromatic amine with the molecular formula C13H21N.[1][3] It serves as a crucial chemical intermediate, most notably in the synthesis of dinitroaniline herbicides such as pendimethalin.[4][5][6] Its molecular structure, featuring a substituted aniline ring and a branched N-alkyl group, provides specific steric and electronic properties that are essential for its role in building complex active agrochemical molecules.[1] Beyond agrochemicals, it has applications as a starting material in the synthesis of dyes, pigments, and potential pharmaceutical intermediates.[2]

Understanding the solubility of this compound in organic solvents is paramount for several reasons:

-

Reaction Kinetics and Process Optimization: Efficient chemical synthesis requires the reactants to be in the same phase. Selecting an appropriate solvent in which the intermediate is highly soluble can significantly enhance reaction rates, improve yield, and simplify process control.

-

Purification and Crystallization: Downstream processing, including the removal of impurities and isolation of the final product, often relies on solubility differences. Crystallization, a common purification technique, is critically dependent on selecting a solvent system where the compound has moderate solubility at high temperatures and low solubility at low temperatures.

-

Formulation Development: For its end-use applications, particularly in agrochemicals, the active ingredient must be formulated into a stable and effective product. This often involves dissolving the compound in a solvent or a mixture of solvents.

-

Safety and Handling: Knowledge of solubility is crucial for cleaning equipment and for managing spills. Choosing the right solvent can ensure the effective and safe removal of the compound from surfaces and vessels.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H21N | [3][7] |

| Molecular Weight | 191.31 g/mol | [3][7] |

| Appearance | Colorless to pale yellow liquid; Oil | [1][3] |

| Boiling Point | ~282 - 290.2 °C (Predicted) | [1][3] |

| Density | 0.920 ± 0.06 g/cm³ (Predicted) | [3][8] |

| XLogP3 | 5 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Water Solubility | Limited | [1] |

The structure of this compound is predominantly non-polar. The large aromatic ring and the alkyl groups (two methyl groups and an ethylpropyl group) contribute to its hydrophobic character. The high predicted octanol-water partition coefficient (XLogP3 of 5) further indicates a strong preference for non-polar, lipophilic environments over aqueous ones.[7] The secondary amine group (-NH-) introduces a site for hydrogen bonding, allowing for some interaction with polar solvents.[7]

Based on these properties, we can predict its general solubility behavior:

-

High Solubility in Non-Polar Solvents: Due to its significant hydrophobic nature, it is expected to be highly soluble in non-polar solvents like toluene, xylene, heptane, and hexane. Van der Waals forces between the compound's alkyl and aromatic moieties and the non-polar solvent molecules would be the primary intermolecular interaction.

-

Good Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) should be effective at dissolving the compound. While these solvents have a dipole moment, they cannot donate hydrogen bonds. They will primarily interact with the aromatic ring and alkyl groups.

-

Moderate to Sparingly Soluble in Polar Protic Solvents: Polar protic solvents, such as ethanol and methanol, can act as both hydrogen bond donors and acceptors. While the amine group can interact with these solvents, the large non-polar portion of the molecule will limit its overall solubility. Some sources indicate it is sparingly soluble in methanol and chloroform.[3][8]

Caption: Intermolecular forces influencing solubility.

Experimental Protocol for Solubility Determination

Given the lack of extensive published data, an empirical determination of solubility is often necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents, adapted from the principles of the OECD Test Guideline 105 (Flask Method).[9][10]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial. An excess is confirmed if undissolved material remains visible at the end of the equilibration period. b. Add a known volume of the selected organic solvent to the vial. c. Securely seal the vial to prevent solvent evaporation. d. Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the time to equilibrium, but 24-48 hours is typical.

-

Sample Collection and Preparation: a. After equilibration, stop the agitation and allow the solution to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow undissolved material to settle. b. Alternatively, centrifuge the vial at the experimental temperature to separate the solid and liquid phases. c. Carefully withdraw a known volume of the clear supernatant using a syringe. d. Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

-

Quantification: a. Accurately weigh the filtered sample. b. Dilute the sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the calibrated range of the analytical instrument. c. Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound. d. Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Data Analysis and Reporting: a. Calculate the concentration of the original, undiluted supernatant, taking into account all dilution factors. b. Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or molarity (mol/L). c. Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Caption: Experimental workflow for solubility determination.

Anticipated Solubility Profile and Discussion

While quantitative data is not widely published, a qualitative and semi-quantitative solubility profile can be anticipated based on chemical principles. This serves as a valuable starting point for solvent screening in a laboratory setting.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Non-Polar | Toluene, Xylene, Heptane | Very High (>200 g/L) | Van der Waals, π-π stacking |

| Halogenated | Dichloromethane, Chloroform | High (50-200 g/L) | Dipole-induced dipole, Van der Waals |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Good (10-50 g/L) | Dipole-dipole, Dipole-induced dipole |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble (<10 g/L) | Hydrogen bonding, Dipole-dipole |

| Water | - | Very Low / Insoluble | - |

It is important to note that these are predictions. The actual solubility can be influenced by factors such as:

-

Temperature: Solubility of solids and liquids in organic solvents generally increases with temperature. This relationship is critical for processes like crystallization.

-

Purity of the Compound and Solvent: Impurities can enhance or decrease solubility. Water content in organic solvents, for instance, can significantly reduce the solubility of hydrophobic compounds.

-

Polymorphism: If the compound can exist in different crystalline forms (polymorphs), each form may have a different solubility.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] It can cause skin and serious eye irritation, and may cause respiratory irritation.[7] When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.[2] All work should be conducted in a well-ventilated area or a chemical fume hood.[2] Store the compound in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[2]

Conclusion

This compound is a vital chemical intermediate whose solubility characteristics are fundamental to its synthesis, purification, and formulation. While publicly available quantitative data is limited, a strong predictive understanding can be derived from its physicochemical properties. It is expected to be highly soluble in non-polar and halogenated solvents, with decreasing solubility in polar aprotic and polar protic solvents. For precise applications, the experimental protocol detailed in this guide provides a reliable framework for generating accurate solubility data, enabling researchers and process chemists to optimize their work and ensure safe handling.

References

- 1. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]

- 2. This compound: A Key Organic Compound [jindunchemical.com]

- 3. chembk.com [chembk.com]

- 4. Pendimethalin (Ref: AC 92553) [sitem.herts.ac.uk]

- 5. This compound | 56038-89-2 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 56038-89-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. filab.fr [filab.fr]

- 10. rivm.nl [rivm.nl]

Foreword: The Synthetic Versatility of a Key Agrochemical Intermediate

An In-Depth Technical Guide to the Reaction Mechanisms of N-(1-ethylpropyl)-3,4-dimethylaniline

This compound, a substituted aromatic amine, serves as a cornerstone intermediate in the synthesis of vital agrochemicals, most notably the dinitroaniline herbicide Pendimethalin.[1][2] Its molecular architecture, featuring a sterically significant N-alkyl group and an electron-rich dimethyl-substituted benzene ring, dictates its reactivity and utility.[3] This guide provides an in-depth exploration of the primary reaction mechanisms for its synthesis and its subsequent functionalization, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will dissect the causality behind synthetic choices, present validated protocols, and visualize the complex chemical transformations that define its chemistry.

Core Synthesis Mechanisms: Pathways to this compound

The industrial and laboratory-scale synthesis of this compound is dominated by strategies that efficiently construct the crucial secondary amine linkage to the aromatic ring. The most prevalent and economically viable method is reductive amination, though alternative modern cross-coupling techniques offer distinct advantages in specific contexts.

Reductive Amination: The Workhorse of Industrial Synthesis

Reductive amination is a powerful and atom-economical method for forming C-N bonds. In the context of this compound, this process typically involves the reaction of 3,4-dimethylaniline (3,4-xylidine) with 3-pentanone (diethyl ketone), followed by the reduction of the resulting imine intermediate.[4]

A more advanced, one-pot variation begins with 3,4-dimethylnitrobenzene, combining nitro group reduction and reductive amination into a single, highly efficient process.[2][5] This approach is particularly favored in industrial settings as it streamlines the workflow and minimizes intermediate isolation steps.[2]

Mechanism Deep Dive:

The reaction proceeds in two fundamental stages:

-

Imine/Iminium Ion Formation: 3,4-dimethylaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 3-pentanone. This is often catalyzed by a trace amount of acid, which protonates the carbonyl oxygen to increase its electrophilicity. Subsequent dehydration yields a Schiff base (imine), which exists in equilibrium with its protonated form, the iminium ion. The presence of an acid buffer, such as a phosphoric acid-sodium dihydrogen phosphate system, can facilitate this step while maintaining a suitable pH for the subsequent reduction.[5]

-

Reduction: The iminium ion is highly susceptible to reduction by a hydride source or catalytic hydrogenation. In industrial processes, gaseous hydrogen (H₂) is used in conjunction with a heterogeneous catalyst like Platinum on Carbon (Pt/C) or Raney Nickel.[4][5][6] The catalyst provides a surface for the adsorption of both the iminium ion and hydrogen, facilitating the addition of hydrogen across the C=N double bond.

Figure 1: Reductive Amination Pathway. A simplified workflow illustrating the formation of the carbinolamine and iminium ion intermediates, followed by catalytic reduction.

Experimental Protocol: One-Pot Synthesis from 3,4-Dimethylnitrobenzene [2][5]

This protocol is adapted from patented industrial methods demonstrating a highly efficient one-pot synthesis.

-

Reactor Charging: To a high-pressure autoclave, charge 3,4-dimethylnitrobenzene, 3-pentanone (1.1-1.5 equivalents), and a Platinum on Carbon (Pt/C, 5%) catalyst.[2] A phosphoric acid-sodium dihydrogen phosphate buffer solution may also be added.[5]

-

Inerting: Purge the reactor multiple times with nitrogen to remove air, followed by purging with hydrogen gas.

-

Reaction Conditions: Pressurize the reactor with hydrogen to 0.1-1.3 MPa.[2][5] Heat the mixture to a temperature of 40-120°C with vigorous stirring.[2][5]

-

Monitoring: The reaction is monitored by the cessation of hydrogen uptake. The total reaction time is typically 3-5 hours.

-

Workup: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The filtrate is allowed to stand, and the organic and aqueous layers are separated.

-

Purification: The organic layer is subjected to distillation to remove excess 3-pentanone. The final product is then purified by vacuum distillation, collecting the fraction at 138-140°C (at ~13 kPa), to yield this compound with high purity (>98%).[2]

Palladium-Catalyzed Buchwald-Hartwig Amination

A modern alternative for forming the aryl-amine bond is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method is exceptionally versatile but is often reserved for smaller-scale or specialty chemical synthesis due to the cost of the palladium catalyst and ligands. The synthesis involves coupling an aryl halide (3,4-dimethyliodobenzene) with an amine (3-aminopentane).[1]

Mechanism Deep Dive:

The reaction proceeds via a catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-I), forming a Pd(II) complex.

-

Ligand Exchange/Base-Assisted Deprotonation: The amine coordinates to the palladium center, and a strong base (e.g., potassium tert-butoxide) deprotonates the amine, forming an amido complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Figure 2: Buchwald-Hartwig Amination Cycle. The catalytic cycle showing the key steps of oxidative addition, amination, and reductive elimination.

Experimental Protocol: Pd-Catalyzed Synthesis [1]

-

Reactor Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethyliodobenzene (1.0 eq) in a suitable solvent such as xylene.

-

Catalyst Addition: Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (0.005 eq), and a strong base, potassium tert-butoxide (2.0 eq).

-

Amine Addition: Add 3-aminopentane (1.1 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 90°C and maintain for approximately 6 hours with stirring.

-

Workup: Cool the mixture to room temperature and filter to remove insoluble salts.

-

Purification: The filtrate (organic phase) is washed sequentially with 5% aqueous citric acid, saturated sodium carbonate solution, and saturated sodium chloride solution. The organic phase is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product. This method has been reported to achieve yields as high as 96.3%.[1]

| Parameter | One-Pot Reductive Amination [2][5] | Buchwald-Hartwig Amination [1] |

| Starting Materials | 3,4-Dimethylnitrobenzene, 3-Pentanone | 3,4-Dimethyliodobenzene, 3-Aminopentane |

| Catalyst | Platinum on Carbon (Pt/C) | Palladium complex (e.g., Pd(PPh₃)₂Cl₂) |

| Reagents | H₂ gas, Acid/Buffer | Strong Base (e.g., KOtBu) |

| Temperature | 40 - 120 °C | 90 °C |

| Pressure | 0.1 - 1.3 MPa | Atmospheric |

| Reported Yield | >97% | ~96% |

| Key Advantage | High atom economy, streamlined process | High functional group tolerance |

Key Reactions of this compound

Once synthesized, the compound's primary utility lies in its role as a precursor, where it undergoes further reactions, most notably electrophilic aromatic substitution.

Dinitration: The Gateway to Pendimethalin

The synthesis of the herbicide Pendimethalin is the principal application of this compound.[1][3] This transformation is achieved through a dinitration reaction, a classic example of electrophilic aromatic substitution.

Mechanism Deep Dive:

The reaction is typically carried out using nitric acid, often in the presence of a dehydrating agent like sulfuric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[7]

-

Formation of Electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to generate the nitronium ion.

-

Electrophilic Attack: The electron-rich aniline ring attacks the nitronium ion. The amino group and the two methyl groups are all electron-donating and ortho-, para-directing. The bulky N-(1-ethylpropyl) group provides significant steric hindrance at the ortho positions (positions 2 and 6 relative to the amine). This steric hindrance, combined with the activating effects of the substituents, directs the two incoming nitro groups to the 2 and 6 positions of the aromatic ring.

-

Rearomatization: A base (like H₂O or HSO₄⁻) removes a proton from the sigma complex (arenium ion intermediate), restoring the aromaticity of the ring and yielding the final dinitrated product, Pendimethalin.

Figure 3: Electrophilic Dinitration Pathway. The generation of the nitronium ion electrophile and its subsequent attack on the activated aniline ring to form Pendimethalin.

Potential Side Reactions and Process Considerations

In any chemical synthesis, understanding and mitigating side reactions is crucial for achieving high yield and purity.

-

Over-Alkylation: In N-alkylation reactions, there is a potential for the secondary amine product to react further to form a tertiary amine or even a quaternary ammonium salt.[8] In the context of reductive amination, controlling the stoichiometry of the amine and ketone, as well as the reaction conditions, is key to preventing this.

-

Ring vs. N-Alkylation: While N-alkylation is the desired pathway, Friedel-Crafts alkylation of the aromatic ring is a theoretical possibility, though less favorable under typical reductive amination conditions.[9]

-

Impurity Control in Nitration: The nitration reaction can lead to the formation of various isomers and N-nitroso impurities.[10] Process control, particularly temperature and the rate of acid addition, is critical. The use of sulfamic acid has been described in some processes to remove nitroso derivatives.[4]

Applications and Safety

The primary industrial application of this compound is as an intermediate in the manufacture of herbicides, specifically Pendimethalin.[11][12] Its structural properties are precisely tailored for this purpose. Beyond agrochemicals, its structure as a substituted aniline makes it a potential building block in the synthesis of dyes and specialty fine chemicals.[13]

Safety and Handling: